1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Description
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a tetrahydrothienopyridine derivative characterized by a fused bicyclic system comprising a thiophene and a partially saturated pyridine ring. Key structural features include:
- A 6-methyl group on the tetrahydropyridine ring.
- An acetyl (ethanone) substituent at position 2.
- A primary amino group at position 2.
This compound belongs to a class of molecules with diverse pharmacological applications, particularly as allosteric modulators of adenosine receptors and antitubulin agents .
Properties
IUPAC Name |
1-(2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6(13)9-7-3-4-12(2)5-8(7)14-10(9)11/h3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUHWXMLCUNGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC2=C1CCN(C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydrothienopyridine derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis:
Physicochemical and ADMET Properties
| Property | Target Compound (Predicted) | EAMT | 8b (Carbonitrile) | Tinoridine |
|---|---|---|---|---|
| LogP | ~1.8 (moderate lipophilicity) | 1.5 (complies with Lipinski’s Ro5) | ~2.1 (higher due to cyano) | ~3.0 (high due to benzyl) |
| Solubility | Moderate in water | Good (hydrogen bonding with water) | Low (hydrophobic cyano) | Poor (bulky benzyl) |
| Metabolic Stability | Moderate | High (ester hydrolysis resistant) | Low (reactive cyano) | High (benzyl group stabilizes) |
| Toxicity | Low endocrine activity | Low-potency endocrine disruption risk | Potential cyanide release risk | Well-tolerated in preclinical |
Data for EAMT and Tinoridine are experimentally validated , while predictions for the target compound are extrapolated from structural analogs.
Crystallographic and Computational Studies
- EAMT: SC-XRD reveals a monoclinic crystal system stabilized by N–H···O and O–H···O interactions. DFT studies align with experimental bond lengths/angles .
- Tinoridine: No crystallographic data provided, but its hydrochloride salt is commercially documented .
Biological Activity
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C9H11N3S
- Molecular Weight : 193.27 g/mol
- CAS Number : 37578-06-6
This structure features a thieno[2,3-c]pyridine ring system which is significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of the thieno[2,3-c]pyridine scaffold exhibit promising anticancer properties. A study demonstrated that compounds based on this scaffold inhibited cancer cell growth with IC50 values ranging from 1.1 to 440 nM across various cancer cell lines (L1210, CEM, HeLa) . Notably:
- Mechanism of Action : These compounds exert their effects by binding to the colchicine site of tubulin, inhibiting tubulin polymerization which is crucial for cancer cell proliferation .
- Selectivity : The compounds showed selective cytotoxicity towards cancer cells with IC50 values exceeding 20 µM in normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile .
Other Biological Activities
This compound has also been evaluated for other biological activities:
Case Study 1: Antiproliferative Effects
In a detailed investigation involving various derivatives of the thieno[2,3-c]pyridine series:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | L1210 | 2.8 |
| Compound C | CEM | 2.3 |
These results highlight the potent antiproliferative effects of certain derivatives when compared to the parent compound .
Case Study 2: Mechanistic Insights
A mechanistic study illustrated that treatment with this compound led to significant apoptosis in cancer cells:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
